

"Propanoic acid, 3-(trichlorogermyl)-" spectroscopic data comparison with literature values

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Compound of Interest

Compound Name: *Propanoic acid, 3-
(trichlorogermyl)-*

Cat. No.: *B105624*

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A Comparative Spectroscopic Analysis of 3-(trichlorogermyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 3-(trichlorogermyl)propanoic acid against established literature values for related compounds. Due to the limited availability of a complete, publicly accessible experimental dataset for 3-(trichlorogermyl)propanoic acid, this comparison combines expected spectroscopic values from scientific literature with actual data from analogous compounds to offer a valuable reference for researchers.

Spectroscopic Data Comparison

The following tables summarize the expected and literature spectroscopic values for 3-(trichlorogermyl)propanoic acid and related compounds.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) of CH ₂ adjacent to GeCl ₃ (ppm)	Chemical Shift (δ) of CH ₂ adjacent to COOH (ppm)	Chemical Shift (δ) of COOH (ppm)
Propanoic acid, 3-(trichlorogermyl)- (Expected)	-	2.8–3.2	~2.5	12.1–12.5
Propanoic acid	CDCl ₃	-	2.38 (quartet)	11.7 (singlet)
3-Chloropropanoic acid	-	3.01 (triplet)	3.82 (triplet)	-

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) of C adjacent to GeCl ₃ (ppm)	Chemical Shift (δ) of C adjacent to COOH (ppm)	Chemical Shift (δ) of COOH (ppm)
Propanoic acid, 3-(trichlorogermyl)- (Expected)	-	(Expected downfield shift)	(Expected downfield shift)	~170-180
Propanoic acid	CDCl ₃	9.2 (CH ₃)	27.6 (CH ₂)	180.9 (COOH)
3-Chloropropanoic acid	-	35.2	39.7	176.0

Table 3: Infrared (IR) Spectroscopic Data

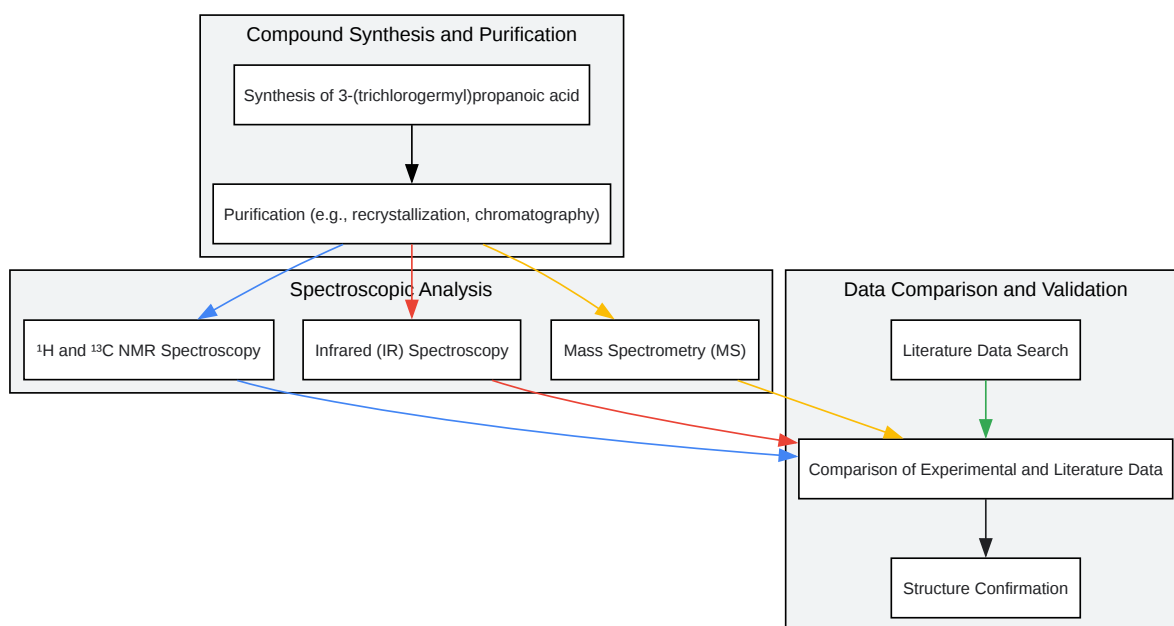
Compound	Sample Phase	C=O Stretch (cm ⁻¹)	O-H Stretch (cm ⁻¹)	Ge-Cl Stretch (cm ⁻¹)
Propanoic acid, 3-(trichlorogermyl)- (Expected)	-	1700–1720	(Broad)	450–500
Propanoic acid	Liquid Film	~1710	2500-3300 (broad)	-
3-Chloropropanoic acid	-	~1715	(Broad)	-

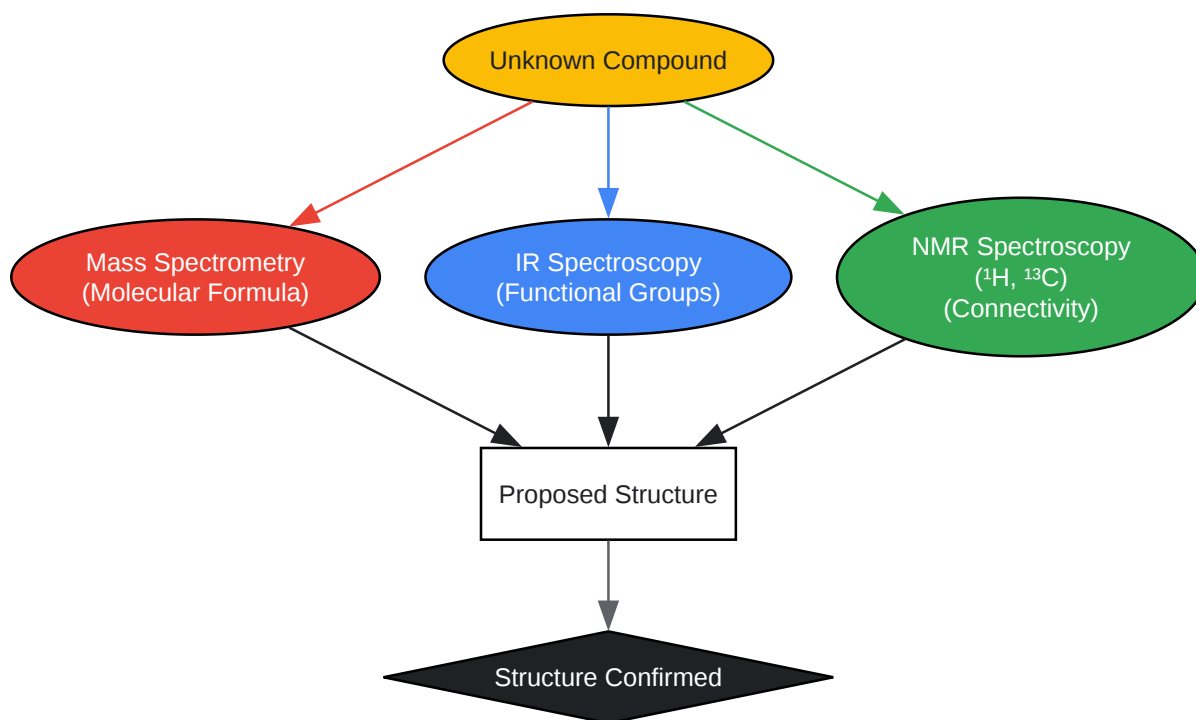
Table 4: Mass Spectrometry Data

Compound	Ionization Method	Molecular Ion (M ⁺) or [M+H] ⁺ (m/z)	Key Fragmentation Peaks (m/z)
Propanoic acid, 3-(trichlorogermyl)-	-	Expected around 252 (based on isotope pattern)	Loss of Cl, COOH, GeCl ₃
Propanoic acid	EI	74	45 [COOH] ⁺ , 29 [CH ₃ CH ₂] ⁺
3-Chloropropanoic acid	EI	108, 110 (isotope pattern)	73, 63, 45

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like 3-(trichlorogermyl)propanoic acid and its comparison with literature data.





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